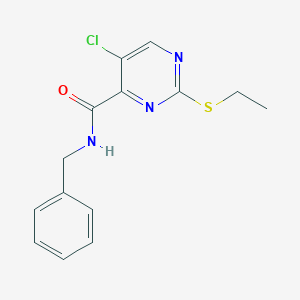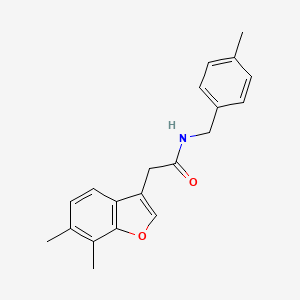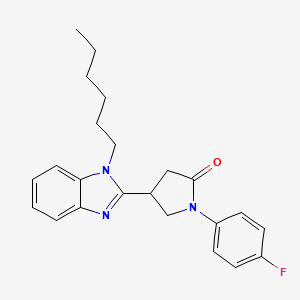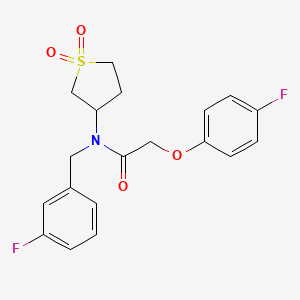![molecular formula C21H26N2O B11410960 1-[4-(3-methylphenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole](/img/structure/B11410960.png)
1-[4-(3-methylphenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzimidazole core, which is a heterocyclic aromatic organic compound, and a phenoxybutyl side chain. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
The synthesis of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzimidazole core and the attachment of the phenoxybutyl side chain. One common synthetic route involves the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with a halogenated phenoxybutyl compound under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo a variety of chemical reactions, including:
Scientific Research Applications
1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:
1-[4-(2-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE: Similar structure but with a different position of the methyl group on the phenoxy ring.
1-[4-(3-METHYLPHENOXY)BUTYL]-2-(ETHYL)-1H-1,3-BENZODIAZOLE: Similar structure but with an ethyl group instead of an isopropyl group.
These comparisons highlight the uniqueness of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE in terms of its specific chemical structure and the resulting properties and applications.
Properties
Molecular Formula |
C21H26N2O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[4-(3-methylphenoxy)butyl]-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C21H26N2O/c1-16(2)21-22-19-11-4-5-12-20(19)23(21)13-6-7-14-24-18-10-8-9-17(3)15-18/h4-5,8-12,15-16H,6-7,13-14H2,1-3H3 |
InChI Key |
LVLWQTJNDYBEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11410895.png)
![3-(4-chlorophenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410901.png)
![1-[3-(4-chlorophenoxy)propyl]-2-(propan-2-yl)-1H-benzimidazole](/img/structure/B11410903.png)

![7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11410933.png)
![butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B11410935.png)

![5-chloro-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11410946.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11410949.png)
![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11410951.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11410954.png)
![ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11410988.png)
